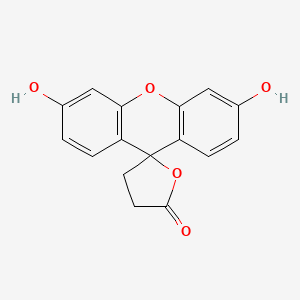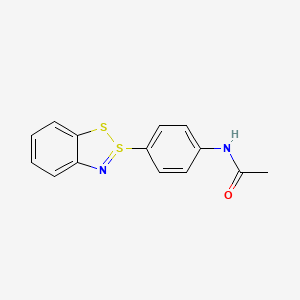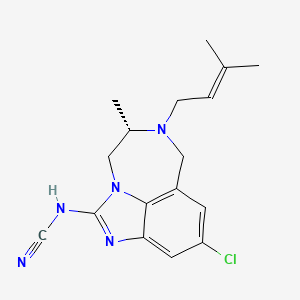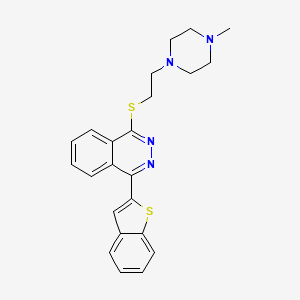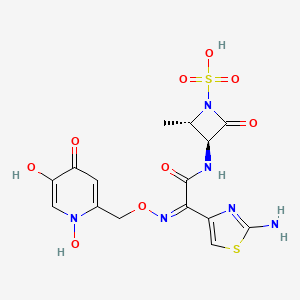
9Yyx84C6B7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9Yyx84C6B7 involves multiple steps, including the formation of diazonium salts and coupling reactions. The preparation method typically starts with the formation of a diazonium salt in an acidic medium, followed by coupling with another compound to form the desired product . The reaction conditions often require precise control of temperature, pH, and concentration to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced technologies such as microfluidization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9Yyx84C6B7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler molecules with fewer functional groups .
Wissenschaftliche Forschungsanwendungen
9Yyx84C6B7 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an active ingredient in drug formulations.
Industry: The compound is used in the production of specialized materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 9Yyx84C6B7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with mitochondrial complex III and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 9Yyx84C6B7 include:
- BAL-19765
- BAL-19766
- BAL-19767
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific interactions with biological targets. Its distinct chemical properties make it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
404824-79-9 |
|---|---|
Molekularformel |
C15H16N6O9S2 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C15H16N6O9S2/c1-6-11(14(25)21(6)32(27,28)29)18-13(24)12(8-5-31-15(16)17-8)19-30-4-7-2-9(22)10(23)3-20(7)26/h2-3,5-6,11,23,26H,4H2,1H3,(H2,16,17)(H,18,24)(H,27,28,29)/b19-12-/t6-,11-/m0/s1 |
InChI-Schlüssel |
UUGRTBCTVUNWTN-DLRIENLKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N |
Kanonische SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


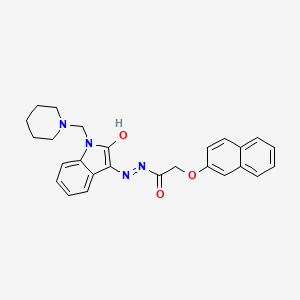
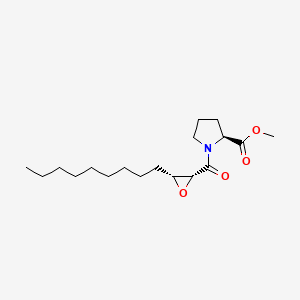
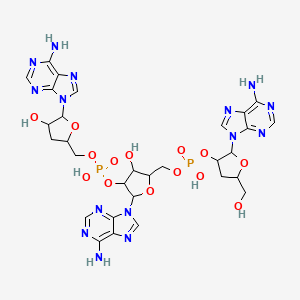



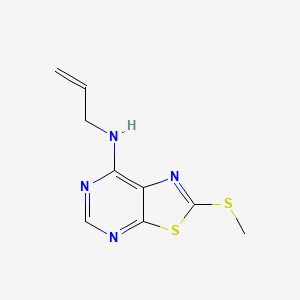
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)

